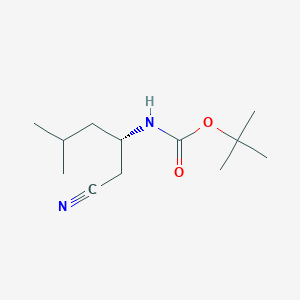

(S)-N-Boc-2-amino-4-methylpentyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Boc-2-amino-4-methylpentyl cyanide is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyanide group (-CN) attached to a carbon atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-amino-4-methylpentyl cyanide typically involves the following steps:

Protection of the Amino Group: The amino group of 2-amino-4-methylpentyl is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-amino-4-methylpentyl.

Formation of the Cyanide Group: The protected amine is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyanide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Boc-2-amino-4-methylpentyl cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium or potassium cyanide in ethanol are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

Nucleophilic Substitution: Various substituted nitriles.

Reduction: Amines or other reduced derivatives.

Hydrolysis: Carboxylic acids or amides.

Aplicaciones Científicas De Investigación

(S)-N-Boc-2-amino-4-methylpentyl cyanide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (S)-N-Boc-2-amino-4-methylpentyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions that modify the structure of other molecules. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-2-amino-4-methylpentyl cyanide: Without the (S) configuration.

2-amino-4-methylpentyl cyanide: Without the Boc protection.

N-Boc-2-amino-4-methylpentyl chloride: With a chloride group instead of a cyanide group.

Uniqueness

(S)-N-Boc-2-amino-4-methylpentyl cyanide is unique due to its specific stereochemistry (S configuration) and the presence of both the Boc-protected amino group and the cyanide group. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and other complex molecules.

Actividad Biológica

(S)-N-Boc-2-amino-4-methylpentyl cyanide, a chiral compound featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the existing literature.

Chemical Structure and Properties

- Molecular Formula : C12H22N2O2

- CAS Number : 172695-24-8

- Molecular Weight : 226.32 g/mol

- SMILES Notation : CC(C)C(C(=O)O)N(C(=O)O)C#N

The compound's structure is characterized by its unique amine and cyanide functionalities, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyanide moiety is known for its ability to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration impairment and potential apoptosis in cells. This mechanism is particularly relevant in studies involving cancer cells, where metabolic disruption can induce cell death.

| Mechanism | Description |

|---|---|

| Cytochrome Inhibition | Cyanide binds to cytochrome c oxidase, blocking electron transport. |

| Apoptosis Induction | Disruption of mitochondrial function can trigger programmed cell death. |

| Enzyme Interaction | The Boc group may facilitate interactions with various enzymes and receptors. |

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve mitochondrial dysfunction leading to apoptosis.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In rodent models of neurodegeneration, this compound was shown to reduce neuronal cell death and improve behavioral outcomes following induced oxidative stress.

Case Studies

-

Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity.

-

Neuroprotection in Rodent Models :

- Objective : Assess the protective effects against oxidative stress-induced neuronal death.

- Method : Animals were administered the compound prior to exposure to neurotoxic agents.

- Results : Treated animals showed reduced markers of apoptosis compared to controls.

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Cyanide compounds are known for their high toxicity; thus, careful dosage and administration are critical in therapeutic contexts. Studies have indicated that lower doses may mitigate toxicity while retaining efficacy.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYHFWNDSROMGX-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.